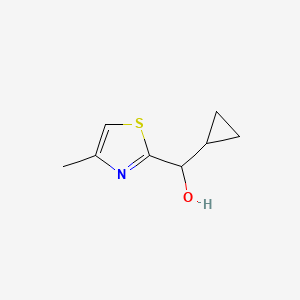

Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol

Description

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C8H11NOS/c1-5-4-11-8(9-5)7(10)6-2-3-6/h4,6-7,10H,2-3H2,1H3 |

InChI Key |

PMZJCCKRGUOMEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)C(C2CC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of specialized heterocyclic building blocks is critical for optimizing pharmacokinetic and pharmacodynamic profiles. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly versatile secondary alcohol that combines the hydrogen-bonding capacity of a carbinol, the conformational restriction of a cyclopropyl ring, and the bioisosteric utility of a 4-methylthiazole core [3].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic logic behind its synthesis, and its downstream applications in drug design.

Chemical Identity & Physicochemical Profiling

The structural architecture of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol makes it an ideal fragment for lead optimization. The thiazole ring acts as a robust hydrogen bond acceptor and a bioisostere for phenyl or pyridine rings, often improving aqueous solubility. Simultaneously, the cyclopropyl group introduces steric bulk that is metabolically more stable than linear alkyl chains, protecting adjacent sites from cytochrome P450-mediated oxidation.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for evaluating this compound's viability in Lipinski-compliant drug design:

| Property | Value / Description |

| IUPAC Name | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol |

| CAS Registry Number | 1047663-31-9 |

| Molecular Formula | C₈H₁₁NOS |

| Molecular Weight | 169.24 g/mol |

| Topological Polar Surface Area (TPSA) | 61.3 Ų |

| Hydrogen Bond Donors | 1 (Hydroxyl group) |

| Hydrogen Bond Acceptors | 3 (Thiazole N, Thiazole S, Hydroxyl O) |

| Rotatable Bonds | 2 |

| Estimated LogP | ~1.6 |

Mechanistic Synthesis & Workflow

The most direct and high-yielding route to synthesize cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol relies on the directed lithiation of 4-methylthiazole followed by electrophilic trapping with cyclopropanecarboxaldehyde.

Mechanistic Causality

The C-2 proton of 4-methylthiazole is highly acidic (pKa ~29) due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, combined with the sp² hybridization of the carbon [2]. Treatment with a strong base, such as n-butyllithium (n-BuLi), selectively deprotonates this position.

Temperature Control: This metalation must be strictly controlled at −78 °C. At higher temperatures, the resulting 2-lithio-4-methylthiazole intermediate is prone to ring-opening or self-condensation. By maintaining cryogenic conditions, the nucleophile remains stable until the electrophile (cyclopropanecarboxaldehyde) is introduced to form the C–C bond[1].

Figure 1: Mechanistic workflow for the directed C-2 lithiation and electrophilic addition.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates built-in validation checks to ensure synthetic integrity.

-

System Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 4-methylthiazole (10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).

-

Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath (−78 °C). Allow 15 minutes for thermal equilibration.

-

Directed Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at −78 °C.

-

Validation Check: The solution will typically transition to a pale yellow/orange hue, indicating the formation of the lithiated species.

-

-

Electrophilic Addition: Add cyclopropanecarboxaldehyde (1.1 eq) dropwise. Stir for 1 hour at −78 °C.

-

Mild Quenching: Remove the cooling bath. Quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C.

-

Causality: NH₄Cl provides a mild proton source (pH ~6) to neutralize the lithium alkoxide. Using strong acids (like HCl) risks unwanted ring-opening of the highly acid-sensitive cyclopropyl group.

-

-

Workup & Validation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

-

Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting 4-methylthiazole is highly UV-active (254 nm) but does not stain with KMnO₄. The target carbinol will appear as a new, more polar spot that immediately reduces KMnO₄ to a distinct yellow/brown spot, confirming the presence of the secondary alcohol.

-

Downstream Derivatization & Applications

In drug discovery, the secondary alcohol of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol serves as a synthetic handle for further structural elaboration. The compound is rarely the final drug candidate; rather, it is a scaffold designed for targeted derivatization.

Key Derivatization Pathways

-

Oxidation to Ketones: The carbinol can be oxidized to cyclopropyl(4-methylthiazol-2-yl)methanone using Dess-Martin periodinane (DMP) or activated MnO₂. This ketone is a potent electrophilic motif often utilized in the design of reversible covalent kinase inhibitors.

-

Deoxofluorination: Treatment with Diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with a fluorine atom. This modification eliminates the hydrogen bond donor, increases lipophilicity, and prevents Phase II glucuronidation, drastically improving the molecule's metabolic half-life.

Figure 2: Downstream derivatization pathways for thiazol-2-yl carbinol building blocks.

References

-

Title: Observation of an Acryloyl–Thiamin Diphosphate Adduct in the First Step of Clavulanic Acid Biosynthesis Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Organolithium-Mediated Postfunctionalization of Thiazolo[3,2-c][1,3,5,2]oxadiazaborinine Fluorescent Dyes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

A Technical Guide to the Structural Elucidation of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Abstract

The 1,3-thiazole scaffold is a cornerstone of medicinal chemistry, present in a multitude of clinically significant molecules. The precise structural characterization of novel thiazole derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of a representative novel compound, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol. We will move beyond a simple recitation of techniques, instead focusing on the logical workflow and the synergistic interplay between mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each step is designed to be a self-validating component of the overall analytical sequence, culminating in the unambiguous confirmation of the molecular structure.

Introduction and Analytical Strategy

The target molecule, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, combines three key structural motifs: a cyclopropyl ring, a secondary alcohol, and a substituted 4-methyl-1,3-thiazole heterocycle. Each of these features presents unique spectroscopic signatures. Our objective is to systematically decode these signatures to build a complete and verified picture of the molecule's connectivity.

The analytical strategy is predicated on a hierarchical approach to information gathering. We begin with techniques that provide broad, foundational data (Molecular Weight, Functional Groups) and progressively move to more sophisticated methods that reveal the precise atomic framework and connectivity.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first and most critical step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to predict a unique elemental composition.

Trustworthiness: The protocol's validity is confirmed by matching the observed mass to the theoretical mass calculated for the proposed structure (C₈H₁₁NOS) within a narrow error margin (typically < 5 ppm). The presence of the sulfur atom is often corroborated by the isotopic pattern, specifically the [M+2] peak arising from the natural abundance of the ³⁴S isotope.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the thiazole nitrogen is readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the exact mass and determine the elemental composition. Analyze the isotopic distribution to confirm the presence of sulfur.

Anticipated Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₈H₁₁NOS | Based on plausible synthesis from known precursors. |

| Monoisotopic Mass | 169.0562 | Calculated exact mass for C₈H₁₁NOS. |

| [M+H]⁺ (Observed) | ~170.0634 | Protonated parent ion. |

| Key Fragments | m/z 152, 128 | Corresponds to loss of H₂O ([M+H-H₂O]⁺) and the cyclopropyl group, respectively.[1][2] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For our target molecule, the most telling signals will be the O-H stretch from the alcohol and the characteristic vibrations of the thiazole ring.

Trustworthiness: The self-validation of this technique comes from the presence of all expected peaks and the absence of signals that would indicate starting materials or major impurities (e.g., a strong C=O stretch around 1700 cm⁻¹ if an aldehyde precursor remained).

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the clean ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Anticipated Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3100 | Medium | C-H stretch (sp² C-H on thiazole ring) |

| ~2950-2850 | Medium-Strong | C-H stretch (sp³ C-H on cyclopropyl, methyl, and methine) |

| ~1550 | Medium | C=N stretch (thiazole ring)[3] |

| ~1450 | Medium | C=C stretch (thiazole ring)[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.[5] By combining information from several NMR experiments, we can piece together the entire carbon-hydrogen framework, confirming connectivity and completing the structural puzzle. We will use a standard deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[6]

¹H NMR: The Proton Landscape

This experiment reveals the chemical environment, number, and connectivity of all protons in the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: Use a modern NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly locked and shimmed to achieve high resolution.

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: The Carbon Skeleton

This experiment identifies all unique carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Same as for ¹H NMR.

-

Instrument Setup: Same spectrometer as ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an adequate number of scans is crucial.

Predicted ¹H and ¹³C NMR Data

| Label | Structure Fragment | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) |

| a | Thiazole-CH₃ | ~2.4 (s, 3H) | ~17 |

| b | Thiazole C-H | ~6.9 (s, 1H) | ~115 |

| c | CH-OH | ~4.9 (d, 1H) | ~72 |

| d | OH | ~2.5-3.5 (br s, 1H) | - |

| e | Cyclopropyl-CH | ~1.3 (m, 1H) | ~15 |

| f, g | Cyclopropyl-CH₂ | ~0.6-0.8 (m, 4H) | ~8 |

| - | Thiazole C-CH₃ | - | ~151 |

| - | Thiazole C-S | - | ~172 |

Chemical shifts are predictive and can vary based on solvent and concentration.[7]

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity between different parts of the molecule.

Expertise & Experience:

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is critical for identifying the cyclopropyl spin system and the coupling between the methine proton (c) and the alcohol proton (d).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to. This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to connecting the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away. This will allow us to link the methyl group to the thiazole ring, the alcohol-bearing methine to the thiazole ring, and the cyclopropyl group to the methine carbon.

Data Synthesis and Final Confirmation

The final structure is confirmed by ensuring that all collected data points are in complete agreement.

-

HRMS provides the elemental formula C₈H₁₁NOS.

-

IR Spectroscopy confirms the presence of an O-H group and an aromatic (thiazole) ring system.

-

¹³C NMR shows 8 distinct carbon signals, matching the molecular formula.

-

¹H NMR shows signals integrating to 11 protons, matching the formula. The splitting patterns and chemical shifts are consistent with the proposed structure.

-

HSQC links every proton signal (except the labile OH proton) to a specific carbon signal.

-

COSY confirms the H-C-O-H and cyclopropyl proton spin systems.

-

HMBC provides the unequivocal long-range correlations that connect the 4-methyl group to the thiazole ring at C4, and the cyclopropylmethanol fragment to the thiazole ring at C2.

The collective, mutually reinforcing evidence from these techniques allows for the unambiguous elucidation of the structure as cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol . For molecules with stereocenters, X-ray crystallography would be the ultimate tool for determining the absolute configuration, provided that a suitable single crystal can be grown.[8]

References

- BenchChem. (2025). Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide.

- Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. RSC Publishing.

- BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.

- ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d.

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.

- Pintilie, O., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 25(1), 124.

- Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Abacan, M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.

Sources

- 1. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. article.sapub.org [article.sapub.org]

- 3. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. scispace.com [scispace.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Synthesis Pathway for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol: A Mechanistic and Practical Guide

Introduction

The synthesis of heteroaryl secondary alcohols is a cornerstone in the development of novel pharmacophores and advanced materials. Specifically, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol[1] represents a highly versatile building block, combining the metabolic stability and conformational rigidity of the cyclopropyl moiety with the hydrogen-bonding capability of the thiazole ring. As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of reagent additions, but as a highly coordinated nucleophilic addition reliant on regioselective metalation.

Retrosynthetic Logic and Mechanistic Design

The target molecule features a central carbinol carbon bonded to a cyclopropyl group and a 4-methylthiazole ring. Disconnection at the carbinol carbon reveals two primary synthons: a thiazolyl anion and a cyclopropyl aldehyde.

To generate the thiazolyl anion, we utilize the inherent kinetic acidity of the C2 proton on the thiazole ring. The adjacent nitrogen (via inductive electron withdrawal) and sulfur (via polarizability and d-orbital participation) highly stabilize the resulting sp2-hybridized carbanion[2].

Retrosynthetic disconnection of the target secondary alcohol.

Mechanistic Causality: Why These Conditions?

-

Solvent Choice (Anhydrous THF): Tetrahydrofuran is critical as it acts as a Lewis base. Its oxygen lone pairs coordinate the lithium cation, breaking down n-butyllithium hexamers into more reactive, less aggregated species.

-

Temperature Control (-78 °C): While 2-lithiothiazoles are generally more stable than their oxazole counterparts, maintaining -78 °C prevents ring-opening fragmentation (to alkynylthiolates) and suppresses unwanted nucleophilic attack on the imine-like C=N bond of unreacted starting material[3].

-

Quenching Agent (Sat. NH4Cl): A mild, buffered aqueous quench is required. Using strong acids (like HCl) would protonate the basic thiazole nitrogen (pKa ~2.5), driving the product into the aqueous layer and severely complicating organic extraction.

Forward mechanistic pathway: Lithiation, nucleophilic addition, and quenching.

Quantitative Data & Reaction Parameters

To ensure scalability and reproducibility, the stoichiometric ratios and reaction parameters must be strictly controlled. The following table summarizes the optimized conditions for this synthesis.

| Parameter | Reagent / Condition | Value / Equivalent | Causality / Rationale |

| Substrate | 4-Methylthiazole | 1.00 equiv | Starting material; must be freshly distilled to remove moisture. |

| Base | n-Butyllithium (2.5 M in hexanes) | 1.05 equiv | A slight excess ensures complete C2 deprotonation without side reactions. |

| Electrophile | Cyclopropanecarboxaldehyde | 1.15 equiv | Excess drives the nucleophilic addition to completion, maximizing yield. |

| Solvent | Tetrahydrofuran (THF) | 0.2 M (relative to substrate) | Coordinates Li⁺, stabilizes the organolithium species. |

| Temperatures | Dry Ice / Acetone Bath | -78 °C to Room Temp | -78 °C prevents thiazole ring fragmentation during the lithiation phase. |

Self-Validating Experimental Protocol

A robust chemical protocol must be a self-validating system; a chemist should not proceed to the next step unless the current step's success is empirically confirmed.

Phase 1: Reagent Validation (Titration) Prior to the reaction, validate the active molarity of the n-BuLi. Titrate 1.0 mL of the n-BuLi solution against a known mass of N-benzylbenzamide in THF at -40 °C until a persistent blue color (indicating the formation of the dianion) is observed. Do not proceed if the molarity is <80% of the stated value.

Phase 2: Lithiation of 4-Methylthiazole

-

Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x to ensure a strictly anhydrous environment).

-

Add anhydrous THF (25 mL) and 4-methylthiazole (5.0 mmol, 1.0 equiv).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (5.25 mmol, 1.05 equiv) dropwise over 10 minutes via syringe down the inner wall of the flask to pre-cool the reagent before it hits the solution. Validation Check: The solution should transition from colorless to a distinct pale yellow/orange hue, visually confirming the successful formation of 2-lithio-4-methylthiazole[2]. Stir for 30 minutes at -78 °C.

Phase 3: Nucleophilic Addition

-

Dilute cyclopropanecarboxaldehyde (5.75 mmol, 1.15 equiv) in 5 mL of anhydrous THF.

-

Add this solution dropwise to the lithiated mixture at -78 °C.

-

Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Validation Check: Perform a Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). Stain the plate with KMnO4. The aldehyde spot (Rf ~0.8) should be entirely consumed, and a new, UV-active, polar spot (Rf ~0.3) corresponding to the lithium alkoxide intermediate must be visible.

Phase 4: Quenching and Isolation

-

Cool the flask to 0 °C and carefully quench the reaction by adding 10 mL of saturated aqueous NH4Cl dropwise. Validation Check: The cessation of gas evolution and the dissolution of precipitated lithium salts indicate a complete and safe quench.

-

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Step-by-step experimental workflow with built-in validation checks.

References

-

Title: This article appeared in a journal published by Elsevier (Tetrahedron 64 (2008) 7759–7770) Source: ipbeja.pt URL: [Link]

Sources

Comprehensive Technical Guide: Physical and Chemical Characteristics of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

Introduction & Structural Significance

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly specialized heterocyclic building block utilized in advanced drug discovery and synthetic organic chemistry[1]. Featuring a thiazole core—a privileged scaffold in medicinal chemistry—coupled with a cyclopropyl ring and a carbinol center, this molecule offers unique physicochemical properties. The cyclopropyl group restricts conformational flexibility and modulates lipophilicity, while the secondary alcohol provides a versatile handle for downstream functionalization[2].

As a Senior Application Scientist, I frequently leverage this scaffold when designing bioisosteres or optimizing the pharmacokinetic profiles of lead compounds. The combination of these three distinct functional groups requires a nuanced understanding of their individual and collective reactivities.

Physicochemical Characteristics

Understanding the physical and chemical properties is critical for predicting pharmacokinetic behavior, planning purification strategies, and optimizing reaction conditions. Below is a synthesized profile of its core characteristics.

| Property | Value / Description |

| Chemical Name | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol |

| CAS Registry Number | 1047663-31-9 |

| Molecular Formula | C8H11NOS |

| Molecular Weight | 169.24 g/mol |

| SMILES String | OC(C1CC1)C2=NC(C)=CS2 |

| Predicted LogP | ~1.6 - 1.9 (Optimal for oral bioavailability) |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 3 (N, O, S) |

| Topological Polar Surface Area | ~61.4 Ų |

Data synthesized from verified chemical supplier databases and predictive models[1][3].

Chemical Reactivity & Mechanistic Insights

To effectively utilize this molecule, we must dissect its three reactive domains. The causality behind its reactivity dictates how we handle it in the lab:

-

The Secondary Carbinol Center: The hydroxyl group is sterically hindered by the adjacent cyclopropyl ring but remains highly accessible for oxidation. Conversion to a leaving group (e.g., mesylation or tosylation) must be handled with extreme care; the formation of a carbocation at this position can trigger a cyclopropylcarbinyl-to-homoallyl rearrangement due to the stabilization of the positive charge by the cyclopropyl

-bonds. -

The Thiazole Ring: The 1,3-thiazole system is an electron-deficient heteroaromatic ring. The nitrogen atom is weakly basic and can be selectively alkylated to form thiazolium salts. The methyl group at the C4 position provides mild electron-donating effects via hyperconjugation, slightly increasing the nucleophilicity of the nitrogen compared to an unsubstituted thiazole.

-

The Cyclopropyl Group: Imparts significant ring strain (~27.5 kcal/mol). While highly stable under basic and neutral conditions, exposure to strong Lewis or Brønsted acids can induce ring-opening side reactions.

Caption: Key chemical reactivity pathways highlighting oxidation, ring-opening, and etherification.

Experimental Protocol: Synthesis via Organolithium Addition

The most robust and self-validating method for synthesizing cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol relies on the nucleophilic addition of a lithiated thiazole to cyclopropanecarboxaldehyde. This protocol is designed to maximize yield while mitigating the thermal instability of the organolithium intermediate.

Causality of Experimental Choices:

-

Temperature Control (-78 °C): Thiazol-2-yllithium species are highly prone to ring fragmentation (forming isocyanides and thiolate fragments) at temperatures above -40 °C. Strict cryogenic control is non-negotiable.

-

Solvent (Anhydrous THF): Coordinates the lithium cation, increasing the nucleophilicity of the carbanion.

-

Quench (Aqueous NH4Cl): A mild proton source that prevents base-catalyzed side reactions during workup, protecting the sensitive carbinol center.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with 4-methylthiazole (10.0 mmol) and anhydrous THF (50 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (10.5 mmol, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete metalation at the C2 position.

-

Electrophilic Addition: Dissolve cyclopropanecarboxaldehyde (11.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the lithiated thiazole mixture, maintaining the internal temperature strictly below -70 °C.

-

Reaction Monitoring (Self-Validation): Stir the reaction for 2 hours at -78 °C. Quench a 0.1 mL aliquot in saturated NH4Cl and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a UV-active, polar spot confirms completion.

-

Quench and Workup: Slowly add 20 mL of saturated aqueous NH4Cl directly to the cold reaction mixture. Allow the flask to warm to room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure product.

Caption: Synthetic workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol via organolithium addition.

Analytical Characterization Standards

To verify the structural integrity of the synthesized compound, the following spectral benchmarks should be observed:

-

1H NMR (400 MHz, CDCl3): A distinct singlet at ~6.8-7.0 ppm corresponding to the thiazole C5 proton. The carbinol proton (CH-OH) will appear as a doublet or multiplet around 4.5 ppm. The cyclopropyl protons will present as complex multiplets in the highly shielded region of 0.3-1.2 ppm.

-

LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 170.0.

Conclusion

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol represents a highly versatile node in organic synthesis. By strictly controlling the reaction environment—particularly the thermal stability of the thiazolyllithium intermediate—chemists can reliably access this scaffold. Its unique combination of a hydrogen-bonding carbinol, a rigid cyclopropyl group, and a heteroaromatic thiazole makes it an exceptional candidate for structure-activity relationship (SAR) exploration in drug discovery.

References

- BLD Pharmatech. "1047663-31-9 | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol". Source: bldpharm.com.

- Ambeed. "Product Name Index | Ambeed". Source: ambeed.com.

- ABCR Gute Chemie. "AB652834 | CAS 1047663-31-9". Source: abcr.com.

Sources

cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol mechanism of formation

An In-Depth Technical Guide to the Formation of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

This guide provides a comprehensive technical overview of the synthetic pathway and mechanistic underpinnings for the formation of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound with potential applications in pharmaceutical and materials science. The synthesis leverages fundamental principles of heterocyclic chemistry and organometallic reactions to construct the target molecule efficiently. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this and similar synthetic transformations.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach to the synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol involves a key carbon-carbon bond formation between a nucleophilic 4-methylthiazole-2-yl moiety and an electrophilic cyclopropyl carbonyl compound. This strategy is outlined in the retrosynthetic analysis below.

Figure 2: Formation of the 2-lithiated thiazole nucleophile.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithiation is performed at -78 °C (a dry ice/acetone bath) to prevent side reactions. Organolithium reagents are highly reactive and can react with the solvent (THF) or undergo decomposition at higher temperatures. The low temperature also prevents unwanted reactions of the newly formed 2-lithiothiazole.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) because organolithium reagents react vigorously with water, oxygen, and carbon dioxide.

The Core Mechanism: Nucleophilic Addition

The central step of the synthesis is the nucleophilic addition of the 2-lithio-4-methylthiazole to the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde.

Mechanistic Steps:

-

Activation: The carbonyl group of cyclopropanecarboxaldehyde is inherently polarized, making the carbon atom electrophilic.

-

Nucleophilic Attack: The lone pair of the carbanion at the C2 position of the lithiated thiazole attacks the electrophilic carbonyl carbon. This forms a new carbon-carbon single bond and breaks the C=O pi bond, transferring the electron density to the oxygen atom.

-

Intermediate Formation: This attack results in the formation of a lithium alkoxide intermediate.

-

Protonation (Workup): The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. The alkoxide is protonated to yield the final alcohol product, cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Figure 3: Overall workflow of the nucleophilic addition step.

Comprehensive Experimental Protocol

This protocol describes the synthesis of the target compound from 2-bromo-4-methylthiazole.

Materials and Reagents:

-

2-Bromo-4-methylthiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Cyclopropanecarboxaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 2-bromo-4-methylthiazole (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise to the solution of the lithiated thiazole.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature.

-

Quenching: Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield pure cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Data Validation and Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. The following table summarizes the expected data.

| Analysis Technique | Expected Observations |

| ¹H NMR | - Signal for the thiazole proton (C5-H).- Singlet for the methyl group on the thiazole ring.- Multiplets for the cyclopropyl protons.- Signal for the methine proton (CH-OH).- Broad singlet for the hydroxyl proton (OH), which is D₂O exchangeable. |

| ¹³C NMR | - Signals for the three carbons of the thiazole ring (C2, C4, C5).- Signal for the methyl carbon.- Signals for the cyclopropyl carbons.- Signal for the carbinol carbon (CH-OH). |

| IR Spectroscopy | - Broad absorption band around 3300-3400 cm⁻¹ (O-H stretch).- C-H stretching bands for aromatic and aliphatic protons.- C=N and C=C stretching bands characteristic of the thiazole ring. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of the product.- Characteristic fragmentation pattern, including loss of water and fragmentation of the cyclopropyl ring. |

Conclusion

The formation of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is achieved through a robust and well-established synthetic sequence. The key transformation—a nucleophilic addition of a 2-lithiated thiazole to cyclopropanecarboxaldehyde—is a powerful method for constructing complex heterocyclic alcohols. The principles and protocols outlined in this guide are broadly applicable to the synthesis of a wide range of 2-substituted thiazole derivatives, underscoring the versatility of this synthetic strategy in modern organic and medicinal chemistry.

References

-

Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters. [Link]

-

Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega. [Link]

- Addition of organometallic reagents to aldehydes and ketones.Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for the mechanism)

- Synthetic method for 2-acetyl thiazole.

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

Advanced Research Applications of Thiazole Methanol Derivatives: From Fragment-Based Discovery to Neurotherapeutics

Executive Summary

Thiazole methanol derivatives represent a highly privileged class of heterocyclic building blocks in modern medicinal chemistry. Characterized by a five-membered aromatic ring containing nitrogen and sulfur, coupled with a reactive hydroxymethyl vector, these compounds offer unique electronic properties, hydrogen-bonding capabilities, and structural versatility. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, synthetic protocols, and therapeutic applications of thiazole methanol derivatives—specifically focusing on Fragment-Based Drug Discovery (FBDD) and advanced neurotherapeutics.

The Thiazole Methanol Scaffold in Fragment-Based Drug Discovery (FBDD)

In FBDD, identifying low-molecular-weight "fragments" with high ligand efficiency is critical. Thiazole methanol derivatives, such as (5-Chlorothiazol-4-yl)methanol , are heavily utilized as pharmacophore scaffolds due to their optimal physicochemical properties[1].

Mechanistic Rationale for Scaffold Selection

-

Metabolic Blocking : The C5 position of an unsubstituted thiazole ring is a known metabolic "soft spot," highly susceptible to rapid cytochrome P450-mediated oxidation[1]. By utilizing derivatives where the C5 position is halogenated (e.g., chlorinated), medicinal chemists effectively block this site, significantly increasing the pharmacokinetic half-life (

) of the downstream lead candidate[1]. -

Linker Chemistry : The C4-hydroxymethyl group provides a highly reactive synthetic vector. It allows the fragment to be seamlessly attached to larger pharmacophores or targeted protein degraders (PROTACs) via stable ether, ester, or carbamate linkages[1].

-

Bioisosterism : The functionalized thiazole core acts as a bioisostere for

-chloropyridine or

Fragment-based drug discovery workflow utilizing (5-Chlorothiazol-4-yl)methanol.

Neuroprotective Agents and Cognitive Enhancers

Thiazole methanol derivatives have shown exceptional promise in treating multifactorial neurodegenerative disorders, such as Alzheimer's disease (AD) and schizophrenia, through two primary mechanisms:

A. NO-Chimeras and GABA Receptor Modulation

Clomethiazole (CMZ) is a well-documented neuroprotectant that potentiates GABA

Neuroprotective mechanism of thiazole methanol NO-chimeras via GABA-A and NO pathways.

B. 7 nAChR Positive Allosteric Modulators (PAMs)

The compound JNJ-1930942 (2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazole methanol) exemplifies the use of the thiazole methanol scaffold in cognitive enhancement[3]. It functions as a highly selective Type II Positive Allosteric Modulator (PAM) of the

Quantitative Data & Structure-Activity Relationships

The following table summarizes the pharmacological targets and structural advantages of key thiazole methanol derivatives discussed in recent literature:

| Compound / Derivative | Primary Target | Pharmacological Effect | Key Structural Advantage |

| (5-Chlorothiazol-4-yl)methanol | Pharmacophore Scaffold | FBDD / Bioisosterism | C5-chlorination blocks metabolic oxidation, extending |

| 4-Methyl-5-thiazoleethanol | GABA | Neuroprotection | Dual-action NO-chimera; mitigates excitotoxicity & restores synapses[2]. |

| JNJ-1930942 | Cognitive Enhancement | Type II PAM; enhances agonist efficacy without direct receptor activation[3]. | |

| 5-Thiazolylmethanol | Dopamine Transporter (DAT) | Atypical DAT Inhibition | Hydroxymethyl group enables asymmetric sulfide oxidation for (S)-CE-123[4]. |

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of critical thiazole methanol intermediates. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Synthesis of 5-(Chloromethyl)thiazole from 5-Thiazolylmethanol

This reaction is a critical first step in the scale-up synthesis of the atypical DAT inhibitor (S)-CE-123[4].

-

Preparation : Dissolve 5-thiazolylmethanol (4.3 mol) in anhydrous dichloromethane (DCM, 2 L) under a strict argon atmosphere[4].

-

Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive thionyl chloride reagent used in the next step.

-

-

Temperature Control : Cool the reaction vessel to 0–5 °C using an ice-water bath[4].

-

Causality: Chlorination via thionyl chloride is highly exothermic. Cooling mitigates the rapid formation of the alkyl chlorosulfite intermediate, preventing thermal degradation of the sensitive thiazole ring.

-

-

Reagent Addition : Add thionyl chloride (4.3 mol, diluted in 500 mL DCM) dropwise over 60 minutes[4].

-

Causality: Dropwise addition controls the rate of nucleophilic attack by the primary alcohol, minimizing the formation of dimeric ether side-products.

-

-

Reaction Maturation : Slowly warm the mixture to ambient temperature and stir for 15 hours[4].

-

Causality: Extended stirring at room temperature ensures the complete conversion of the intermediate alkyl chlorosulfite to the final alkyl chloride via SO

extrusion.

-

-

Isolation : Evaporate the solvent under reduced pressure and dry the crude yellow product (Yield: ~98%)[4].

Protocol 2: Grignard Addition for 1-(4-Methyl-5-thiazolyl)-1-phenyl-methanol

This protocol generates the secondary alcohol precursor required for neuroprotective NO-chimeras[2].

-

Preparation : Dissolve 4-methyl-5-thiazolecarboxaldehyde (7.8 mmol) in anhydrous tetrahydrofuran (THF, 40 mL)[2].

-

Causality: Anhydrous conditions are absolute prerequisites, as Grignard reagents are violently and irreversibly destroyed by protic solvents or water.

-

-

Temperature Control : Cool the solution in an ice bath to 4 °C[2].

-

Causality: Lowering the temperature suppresses competitive side reactions, such as enolization or aldol-type condensations of the highly reactive aldehyde.

-

-

Grignard Addition : Add phenylmagnesium bromide (1M in THF, 8.5 mL) dropwise[2].

-

Causality: Slow addition prevents localized concentration spikes and thermal runaways that could lead to homocoupling or over-addition artifacts.

-

-

Propagation : Remove the ice bath, warm to room temperature, and stir overnight[2].

-

Quenching : Quench the reaction carefully with saturated aqueous NH

Cl[2].-

Causality: A mild, weakly acidic quench is required to protonate the magnesium alkoxide intermediate to yield the final alcohol. Stronger acids would risk acid-catalyzed dehydration of the newly formed secondary alcohol into an alkene.

-

-

Extraction : Extract the aqueous layer with ethyl acetate (2 × 50 mL), dry over Na

SO

References

- Source: PMC (National Institutes of Health)

- (5-Chlorothiazol-4-yl)

- Process Development and Scale-Up of a Novel Atypical DAT Inhibitor (S)

- Chemical structure of JNJ-1930942.

Sources

The Privileged Scaffold: Discovery, Synthesis, and Application of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in Kinase Inhibitor Development

Executive Summary

In the modern era of fragment-based drug discovery (FBDD), the identification of highly specific, low-molecular-weight building blocks has revolutionized the design of targeted therapeutics. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) represents a masterclass in rational fragment design. By combining the hydrogen-bonding capacity of a thiazole ring, the conformational rigidity of a cyclopropyl group, and the versatile functionalization of a carbinol center, this molecule has emerged as a critical intermediate in the synthesis of highly selective kinase inhibitors.

This technical whitepaper explores the historical discovery, structural rationale, validated synthetic methodologies, and mechanistic applications of this privileged scaffold, specifically focusing on its role in targeting cyclin-dependent kinase 9 (CDK9) and TTK (MPS1) protein kinases.

Chemical Identity and Structural Rationale

The fundamental chemical properties of this building block are cataloged in its. Its molecular architecture (C₈H₁₁NOS) is deliberately engineered to address specific challenges in medicinal chemistry:

-

The 4-Methylthiazole Core: Thiazoles are classic bioisosteres for pyridines and oxazoles. The nitrogen atom serves as a potent hydrogen-bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket. The 4-methyl substitution provides critical steric bulk, restricting the rotational degrees of freedom when the fragment is incorporated into a larger active pharmaceutical ingredient (API), thereby pre-organizing the molecule into its bioactive conformation.

-

The Cyclopropyl Motif: Unlike straight-chain alkyl groups (e.g., propyl or butyl) which possess high entropic penalties upon binding, the cyclopropyl ring is rigid. Its bonds possess high s-character (sp²-like), allowing for hyperconjugation and a flatter, more rigid geometry. This allows the fragment to snugly occupy narrow, hydrophobic gatekeeper pockets in kinases while maintaining a lower lipophilicity (logP) than its acyclic counterparts, protecting the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

The Carbinol (Methanol) Center: The hydroxyl group introduces a chiral center and serves as a critical synthetic handle. In drug-target interactions, this hydroxyl can act as a hydrogen-bond donor to structured water networks within the kinase active site.

Historical Context: Emergence in Targeted Therapies

During the early 2010s, oncology research heavily pivoted toward targeting the cell cycle and apoptosis evasion mechanisms. A major challenge was achieving kinase selectivity—specifically, inhibiting CDK9 without off-target inhibition of CDK2, which causes severe toxicity.

Researchers discovered that functionalizing the C4 and C2 positions of thiazole rings yielded unprecedented selectivity. The use of this specific fragment in oncology was notably cemented by its inclusion in the synthesis of indazole-based kinase inhibitors, as detailed in the patent by the University Health Network. These compounds were designed to inhibit TTK (MPS1), a kinase overexpressed in breast, colon, and ovarian cancers.

Concurrently, thiazole-derived carbinols were instrumental in developing highly selective CDK9 inhibitors. These inhibitors reinstate apoptosis in cancer cells by downregulating the Mcl-1 anti-apoptotic protein, a mechanism thoroughly validated in.

Synthetic Methodologies and Protocol Validation

The synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol relies on the regioselective metalation of the thiazole ring. The following protocol is a self-validating system designed for high yield and stereochemical integrity.

Protocol: Regioselective Lithiation and Nucleophilic Addition

Expertise & Causality: The C2 proton of 4-methylthiazole is highly acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. However, thiazolyl-lithium species are notoriously unstable at room temperature and prone to ring-fragmentation (C-S bond cleavage). Therefore, strict cryogenic control is non-negotiable.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 4-methylthiazole (1.0 equiv, 10 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL).

-

Causality: THF acts as a Lewis base, coordinating the lithium cation and breaking up n-BuLi hexamers into highly reactive dimers, facilitating rapid deprotonation. Moisture must be strictly excluded to prevent premature quenching of the organolithium reagent.

-

-

Cryogenic Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium. Dropwise, add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) over 10 minutes. Stir the resulting pale-yellow solution at -78°C for 45 minutes.

-

Causality: Maintaining -78°C traps the 2-lithio-4-methylthiazole as the kinetic product and prevents nucleophilic attack on unreacted starting material.

-

-

Electrophilic Addition: Dissolve cyclopropanecarboxaldehyde (1.1 equiv, 11 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C. Stir for 2 hours, allowing the reaction to slowly warm to -20°C.

-

Validation: Monitor the consumption of the aldehyde via TLC (20% EtOAc in Hexanes, UV/KMnO₄ stain). The formation of a new, highly polar spot indicates the lithium alkoxide intermediate.

-

-

Quenching and Workup: Quench the reaction at -20°C by slowly adding 20 mL of saturated aqueous NH₄Cl.

-

Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide without inducing acid-catalyzed dehydration of the newly formed secondary alcohol.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc/Hexanes) to yield the target carbinol as a pale oil.

Figure 1: Step-by-step synthetic workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Mechanistic Application in Kinase Inhibition

Once synthesized, the fragment is typically coupled to a larger heterocyclic core (such as an indazole or pyrimidine) via Mitsunobu inversion or by converting the hydroxyl group into a leaving group (e.g., mesylate) for subsequent Sₙ2 displacement.

When integrated into a CDK9 inhibitor, the fragment drives a highly specific signaling cascade. The thiazole-cyclopropyl motif binds deep within the ATP pocket, locking the kinase in an inactive conformation. Because CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), its inhibition halts RNA Polymerase II phosphorylation. This rapidly depletes short-lived anti-apoptotic proteins like Mcl-1, effectively stripping cancer cells of their survival mechanisms and triggering apoptosis.

Figure 2: Mechanism of action for fragment-derived CDK9 inhibitors reinstating apoptosis.

Quantitative Impact on Drug Properties

The integration of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol into a lead compound drastically alters its physicochemical profile. The table below summarizes how this specific fragment influences the final properties of a representative kinase inhibitor (e.g., a TTK or CDK9 inhibitor analog).

| Property | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (Fragment) | Representative Kinase Inhibitor (API) | Causality / Impact in Drug Design |

| Molecular Weight | 169.24 g/mol | ~450 - 550 g/mol | The low MW of the fragment allows room for the addition of solvent-exposed groups while maintaining Lipinski's Rule of 5 compliance. |

| LogP (Estimated) | 1.2 - 1.5 | 3.0 - 4.5 | The cyclopropyl ring limits the exponential increase in lipophilicity that would occur with straight alkyl chains, preserving aqueous solubility. |

| H-Bond Donors | 1 (Hydroxyl) | 1 - 3 | The hydroxyl serves as a critical hinge-binding anchor or interacts with structured water molecules in the active site. |

| H-Bond Acceptors | 2 (N, O) | 4 - 7 | The thiazole nitrogen acts as a bioisosteric acceptor, forming strong dipole interactions within the kinase pocket. |

| Target Selectivity | N/A (Weak binder alone) | >80-fold (CDK9 vs CDK2) | The rigid 4-methylthiazole-cyclopropyl motif specifically fills the CDK9 gatekeeper space, preventing binding to off-target kinases. |

Conclusion

Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is far more than a simple chemical intermediate; it is a highly optimized, privileged scaffold that addresses the geometric and physicochemical demands of modern kinase inhibitor design. By mastering its cryogenic synthesis and understanding the causality behind its structural features, medicinal chemists can continue to leverage this fragment to develop highly selective, potent therapeutics for oncology and beyond.

References

-

PubChem . Cyclopropyl(4-methyl-1,3-thiazol-2-YL)methanol Compound Summary. National Center for Biotechnology Information. Available at:[Link]

- Pauls, Heinz W., et al.KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. US Patent US20140005167A1, assigned to University Health Network.

-

Shao, H., et al. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry (via PubMed Central). Available at:[Link]

Physicochemical Profiling and Organic Solubility Dynamics of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

[label="Aprotic + Polar", shape=box, style="filled,rounded", fillcolor="#B3E

Validating Code and Flow

I'm now implementing the solvent decision tree and the solubility workflow within the technical guide. My workflow diagram is being expanded to detail binary solvent systems, and my code for the solvent decision tree is valid and I'm ensuring all the code integrates properly. I am aiming to establish clear links and validated code for downstream use.

Executive Briefing

In modern fragment-based drug discovery and complex API synthesis, the precise understanding of a building block’s solvation mechanics is non-negotiable. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9)[1] is a highly versatile secondary heteroaryl alcohol. Featuring a rigid, lipophilic cyclopropyl ring paired with a polar, hydrogen-bonding thiazole-carbinol system, this molecule presents a unique biphasic solubility profile.

This whitepaper provides an authoritative framework for predicting, measuring, and manipulating the solubility of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol across diverse organic solvent classes. By grounding empirical data in thermodynamic principles, we aim to equip researchers with actionable protocols for synthesis, biological assay preparation, and purification.

Structural Architecture & Hansen Solubility Parameters (HSP)

To master the solubility of this compound, we must first deconstruct its molecular architecture and evaluate it through the lens of Hansen Solubility Parameters (HSP) . Solubility is not merely a binary state of "dissolved" or "precipitated"; it is a thermodynamic continuum dictated by the energy required to disrupt the solid-state crystal lattice versus the energy released upon solvation.

Molecular Deconstruction

-

The Cyclopropyl Group: Imparts significant lipophilicity and aliphatic character (

, dispersion forces). Unlike planar aromatic rings, the strained -

The 4-Methyl-1,3-thiazol-2-yl Ring: This heteroaromatic system contains a basic nitrogen (a strong hydrogen-bond acceptor) and a polarizable sulfur atom. It heavily influences the polar parameter (

) of the molecule. -

The Carbinol (Secondary Alcohol): Acts as both a hydrogen-bond donor and acceptor (

). In the solid state, secondary heteroaryl alcohols typically form robust intermolecular hydrogen bond networks (specifically

The HSP Framework

According to extensive studies on thiazole-based structures, successful solvation requires a solvent whose HSP coordinates (

Empirical Solubility Matrix

The following table synthesizes the expected quantitative solubility of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol across primary organic solvent classes. This data is critical for optimizing continuous flow oxidations, where solvent selection directly impacts substrate solubility and catalytic turnover[3].

| Solvent | Classification | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mechanistic Solvation Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | The |

| Methanol (MeOH) | Polar Protic | 32.7 | > 50 | Acts as a dual H-bond donor/acceptor, seamlessly integrating into the solute's hydrogen-bonding sphere. |

| Dichloromethane (DCM) | Polarizable / Halogenated | 8.9 | 20 - 50 | High dispersion forces ( |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | 6.0 | 10 - 20 | Moderate H-bond acceptor capacity; matches the overall moderate LogP of the cyclopropyl group. |

| Heptane | Non-polar Aliphatic | 1.9 | < 1 | Lacks the |

Application-Driven Solvent Selection

The choice of solvent is entirely dependent on the downstream application. For instance, while DMSO offers maximum solubility, its high boiling point makes it unsuitable for easily recoverable chemical synthesis. Conversely, in the catalytic oxidation of secondary 1-heteroaryl alcohols to ketones, solvents like ethanol or biphasic mixtures are often preferred to balance substrate solubility with catalyst stability[4].

Decision tree for selecting organic solvents based on downstream application requirements.

Self-Validating Experimental Protocols

To generate reliable, reproducible solubility data for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol, we employ a self-validating thermodynamic shake-flask methodology. Kinetic solubility methods (e.g., solvent-shift nephelometry) are prone to supersaturation artifacts and are strictly reserved for high-throughput screening triage.

Protocol: Thermodynamic Shake-Flask Equilibration

Causality & Design Rationale: Thermodynamic solubility measures the true equilibrium between the solid lattice and the solvated state. We mandate a 24-hour equilibration at a strictly controlled 25°C. Temperature fluctuations of even 2°C can artificially inflate solubility readings by up to 15% due to the endothermic nature of lattice dissolution. Furthermore, we specify Polytetrafluoroethylene (PTFE) filters over Nylon; Nylon possesses amide bonds that can non-specifically bind to heteroaromatics like thiazoles, leading to artificially low concentration readings in the filtrate.

Self-validating thermodynamic solubility workflow utilizing shake-flask equilibration.

Step-by-Step Methodology:

-

Preparation of the Saturated System:

-

Weigh approximately 50 mg of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol into a 4 mL borosilicate glass vial.

-

Add 1.0 mL of the target organic solvent (e.g., DCM, EtOAc, or MeOH).

-

Validation Check: Ensure a visible suspension remains. If the solid completely dissolves, the system is not saturated. Add additional solid in 20 mg increments until a persistent precipitate is observed.

-

-

Thermal Equilibration:

-

Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

Place the vial in an orbital thermoshaker set to exactly 25.0°C and 500 RPM for 24 hours.

-

-

Phase Separation:

-

Remove the vial and allow it to stand undisturbed for 1 hour at 25°C to let larger particulates settle.

-

Draw 0.5 mL of the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Discard the first 0.1 mL of filtrate to account for any potential membrane saturation.

-

-

Dilution and Quantification (HPLC-UV):

-

Dilute the filtrate accurately (e.g., 1:100) using the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

-

Analyze via HPLC-UV (typically at

nm, targeting the thiazole chromophore) against a 5-point calibration curve of the standard.

-

-

System Suitability & Self-Validation (SST):

-

Internal Control: Run a parallel shake-flask of a known reference standard (e.g., hydrocortisone in water/ethanol) alongside the test compound. If the reference standard deviates by >5% from literature values, the entire run is invalidated due to suspected thermal or mechanical failure.

-

Conclusion

The solubility of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol is a direct manifestation of its structural dichotomy: the lipophilic cyclopropyl ring versus the polar, hydrogen-bonding thiazole-carbinol motif. By applying the Hansen Solubility Parameter framework and utilizing rigorously controlled thermodynamic protocols, researchers can rationally select solvents that maximize yield in synthesis, ensure stability in biological assays, and optimize recovery in downstream purification.

References

1.[1] BLDpharm. "1047663-31-9 | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol." bldpharm.com. Available at: 2.[2] Nunes, D. R., et al. (2019). "Organogel Formation Rationalized by Hansen Solubility Parameters: Shift of the Gelation Sphere with the Gelator Structure." Langmuir - ACS Publications. Available at: 3.[4] ResearchGate. (2025). "A New and Highly Efficient Water-Soluble Copper Complex for the Oxidation of Secondary 1-Heteroaryl Alcohols by tert-Butyl Hydroperoxide." ResearchGate. Available at: 4.[3] ACS Publications. (2025). "Development of a RuHAP-Packed-Bed Reactor for Continuous Flow Aerobic Oxidation." Organic Letters. Available at:

Sources

Methodological & Application

Application Note: Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in Medicinal Chemistry and Organic Synthesis

Introduction & Structural Rationale

In modern drug discovery, the strategic incorporation of specific structural motifs is critical for overcoming pharmacokinetic and pharmacodynamic roadblocks. Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS: 1047663-31-9) is a highly versatile, multi-faceted building block designed to install metabolically stable, conformationally restricted pharmacophores into lead compounds.

-

The Thiazole Core: A well-established bioisostere for amides and pyridines. The 4-methyl substitution provides a slight lipophilic bump and steric shielding, which can improve target residence time.

-

The Cyclopropyl Group: Replacing standard alkyl chains (like isopropyl) with a cyclopropyl ring is a proven strategy to increase metabolic stability. The shorter, stronger C–H bonds of the cyclopropyl ring (due to enhanced s-character) significantly resist oxidative metabolism by Cytochrome P450 (CYP) enzymes [1]. Furthermore, its coplanarity restricts the conformational space of the molecule, often leading to an entropically favorable binding event.

-

The Secondary Carbinol: The hydroxyl group serves as a synthetic handle. It can be oxidized to a ketone for subsequent reductive aminations, inverted via Mitsunobu etherification, or subjected to deoxofluorination to modulate the compound's pKa and lipophilicity.

Physicochemical Data & Handling

To ensure reproducible synthetic workflows, it is essential to understand the baseline properties of the building block.

| Property | Value / Description |

| Chemical Name | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol |

| CAS Registry Number | 1047663-31-9 |

| Molecular Formula | C8H11NOS |

| Molecular Weight | 169.24 g/mol |

| SMILES | CC1=CSN=C1C(O)C2CC2 |

| Physical State | Solid / Viscous Oil (temperature dependent) |

| Storage Conditions | Store at 2–8 °C under inert atmosphere (Argon/N2) |

| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in Hexanes |

Synthetic Divergence & Workflows

The true value of this building block lies in its synthetic divergence. Depending on the target product profile (TPP), the secondary alcohol can be functionalized through several distinct pathways.

Fig 1: Synthetic divergence of the building block into key medicinal chemistry intermediates.

Oxidation to Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone

The conversion of the secondary alcohol to a ketone is frequently required to set up a reductive amination or a Grignard addition. For heterobenzylic alcohols like this, Activated Manganese Dioxide (MnO₂) is the oxidant of choice [2].

-

Causality: While Swern or Jones oxidations are possible, Jones reagent is highly acidic and risks ring-opening the strained cyclopropyl group. Swern oxidation requires cryogenic conditions (-78 °C). MnO₂ provides a mild, room-temperature, heterogeneous reaction that prevents over-oxidation and simplifies workup to a mere filtration step.

Stereoinvertive Etherification via Mitsunobu Reaction

To attach complex aryl or heteroaryl pharmacophores, the Mitsunobu reaction is ideal [3].

-

Causality: This reaction operates under completely neutral conditions, preserving acid/base-sensitive functional groups. If a chiral version of the building block is used, the Mitsunobu reaction proceeds with complete Walden inversion (SN2 mechanism), allowing precise control over the stereocenter.

Fig 2: Mechanistic pathway of the Mitsunobu stereoinvertive etherification.

Validated Experimental Protocols

The following protocols have been engineered for high yield, reproducibility, and scalability.

Protocol A: Mild Oxidation using Activated MnO₂

Objective: Synthesize cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanone.

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Dissolve 1.0 g (5.9 mmol) of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol in 30 mL of anhydrous Dichloromethane (DCM).

-

Oxidant Addition: Add 5.1 g (59.0 mmol, 10 equiv.) of activated MnO₂ in a single portion.

-

Critical Insight: The large excess of MnO₂ is required because the reaction occurs strictly on the surface of the heterogeneous solid. Ensure the MnO₂ is freshly activated (heated to 120 °C under vacuum for 12 hours) for optimal kinetics.

-

-

Reaction: Stir the black suspension vigorously at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3; the ketone will run higher than the strongly H-bonding alcohol).

-

Workup: Filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 × 20 mL) and Ethyl Acetate (1 × 20 mL) to ensure complete product recovery.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude ketone. Purify via flash column chromatography if trace impurities remain.

Protocol B: Mitsunobu Etherification with Phenols

Objective: Synthesize aryl ether derivatives with stereochemical inversion.

-

Preparation: In a flame-dried 50 mL flask under Argon, dissolve 1.0 g (5.9 mmol) of the building block, 0.61 g (6.5 mmol, 1.1 equiv.) of the desired phenol, and 1.86 g (7.1 mmol, 1.2 equiv.) of Triphenylphosphine (PPh₃) in 25 mL of anhydrous THF.

-

Critical Insight: THF must be strictly anhydrous (<50 ppm water). Moisture will prematurely hydrolyze the DEAD-PPh₃ betaine intermediate, stalling the reaction and generating difficult-to-separate byproducts.

-

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Add 1.24 g (7.1 mmol, 1.2 equiv.) of Diethyl azodicarboxylate (DEAD) dropwise over 15 minutes.

-

Critical Insight: Dropwise addition controls the exothermic formation of the betaine intermediate and prevents the competitive dimerization of DEAD.

-

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The primary challenge in Mitsunobu reactions is the removal of triphenylphosphine oxide (OPPh₃). Triturate the crude residue in cold diethyl ether/hexanes (1:1) to precipitate the bulk of OPPh₃. Filter, concentrate the filtrate, and purify the residue via silica gel chromatography.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

-

Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640-659. URL:[Link] (Referenced via PMC:[Link])

-

Kaspersen, S. J., et al. (2009). Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor δ Agonists. Journal of Medicinal Chemistry, 52(23), 7669-7679. URL:[Link]

The Cyclopropyl-Thiazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry — Application Notes and Protocols for Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl-Thiazole Scaffold

In the landscape of contemporary drug discovery, the convergence of specific structural motifs often leads to compounds with exceptional pharmacological profiles. The combination of a cyclopropyl group and a thiazole ring represents one such powerful pairing. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, π-stacking, and coordination with metal ions makes it a versatile pharmacophore for targeting a wide range of biological macromolecules.[1][2][3]

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic properties and inherent ring strain make it a valuable tool for medicinal chemists.[4] Incorporation of a cyclopropyl moiety can enhance metabolic stability by protecting adjacent functional groups from enzymatic degradation, improve potency by locking molecules into a bioactive conformation, and fine-tune physicochemical properties such as lipophilicity and solubility.[4]

This guide provides detailed application notes and synthetic protocols for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol (CAS No. 1047663-31-9) , a key building block that embodies the synergistic potential of these two moieties. This compound serves as a versatile intermediate for the synthesis of novel therapeutic agents across various disease areas, including infectious diseases, oncology, and neurology.

Physicochemical Properties & Structural Data

| Property | Value |

| IUPAC Name | Cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol |

| CAS Number | 1047663-31-9 |

| Molecular Formula | C₈H₁₁NOS |

| Molecular Weight | 169.24 g/mol |

| Appearance | (Predicted) Off-white to yellow solid or oil |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Medicinal Chemistry Applications & Rationale

The strategic incorporation of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol into drug candidates is underpinned by several key principles of medicinal chemistry:

-

Scaffold for Bioactive Molecules: This building block provides a rigid and defined three-dimensional structure that can be elaborated to explore chemical space and optimize interactions with biological targets. The hydroxyl group serves as a convenient handle for further chemical modifications, such as etherification, esterification, or substitution, to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Metabolic Stability: The cyclopropyl group can act as a "metabolic shield," sterically hindering the enzymatic oxidation of the adjacent carbinol center. This can lead to an improved pharmacokinetic profile with a longer half-life and reduced metabolic clearance.

-

Enhanced Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can pre-organize the molecule into a conformation that is favorable for binding to a specific target, thereby increasing potency and potentially enhancing selectivity against off-targets.

-

Broad-Spectrum Biological Activity: Derivatives of cyclopropyl-thiazoles have demonstrated a wide array of biological activities, including antifungal, anticonvulsant, and anti-parasitic properties.[2][5] This suggests that the cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol scaffold can serve as a starting point for the development of agents targeting diverse pathogens and cellular pathways.

Synthetic Protocols

The synthesis of cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol can be efficiently achieved via a two-step process, commencing with the formation of a key ketone intermediate followed by its reduction. The following protocols are designed to be robust and scalable for laboratory use.

Experimental Workflow Overview

Caption: Synthetic workflow for cyclopropyl(4-methyl-1,3-thiazol-2-yl)methanol.

Protocol 1: Synthesis of Cyclopropyl(4-methyl-1,3-thiazol-2-yl)ketone via Grignard Reaction

This protocol details the formation of the key ketone intermediate through the reaction of a thiazole-based Grignard reagent with cyclopropanecarboxaldehyde. The successful execution of this reaction is highly dependent on maintaining strict anhydrous conditions.

Materials:

-

2-Bromo-4-methylthiazole (1.0 eq)[4]

-

Magnesium turnings (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal for initiation)

-

Cyclopropanecarboxaldehyde (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Three-necked round-bottom flask, flame-dried under vacuum

-

Reflux condenser and dropping funnel, both oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Ice bath

Procedure:

-

Grignard Reagent Preparation:

-

Place the magnesium turnings (1.2 eq) into the flame-dried three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere.

-

Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-bromo-4-methylthiazole (1.0 eq) in anhydrous THF.

-

Add a small portion of the 2-bromo-4-methylthiazole solution to the magnesium turnings. The reaction may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the formation of a cloudy, grey solution.

-

Once initiated, add the remaining 2-bromo-4-methylthiazole solution dropwise at a rate that maintains a gentle reflux.

-